N-[4-(1H-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Triazolopyrimidine: The triazolopyrimidine ring can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and triazolopyrimidine moieties through a suitable linker, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
N~2~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.
Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine ring systems.
Uniqueness
N~2~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combined benzimidazole and triazolopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13N7O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(benzimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H13N7O/c27-18(17-23-19-20-10-3-11-26(19)24-17)22-13-6-8-14(9-7-13)25-12-21-15-4-1-2-5-16(15)25/h1-12H,(H,22,27) |
InChI Key |
IUUUFDIMYDTQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)NC(=O)C4=NN5C=CC=NC5=N4 |
Origin of Product |
United States |
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